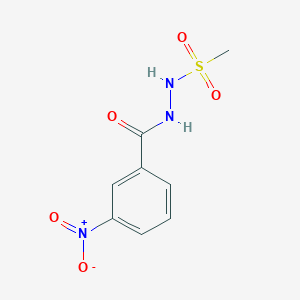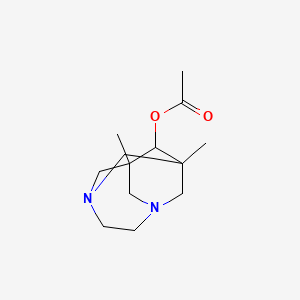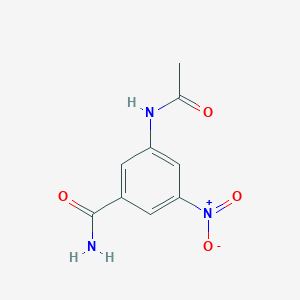![molecular formula C26H27N7O2 B15150815 N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)alaninamide](/img/structure/B15150815.png)
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)alaninamide is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring substituted with phenylamino groups and an ethoxyphenylalaninamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)alaninamide typically involves the following steps:
-
Formation of the Triazine Core: : The triazine core is synthesized by reacting cyanuric chloride with aniline under controlled conditions. This reaction is usually carried out in a solvent such as dichloromethane or 1,4-dioxane, with the temperature maintained at around 0-5°C to ensure selective substitution of the chlorine atoms by the amino groups .
-
Introduction of the Phenylamino Groups: : The phenylamino groups are introduced through a nucleophilic substitution reaction, where the remaining chlorine atoms on the triazine ring are replaced by phenylamine. This step is typically performed at elevated temperatures (around 80-100°C) to facilitate the reaction .
-
Attachment of the Ethoxyphenylalaninamide Moiety: : The final step involves the coupling of the ethoxyphenylalaninamide moiety to the triazine core. This is achieved through a condensation reaction between the triazine derivative and ethoxyphenylalaninamide, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with reactions carried out in large reactors under controlled conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)alaninamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives .
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives .
-
Substitution: : The compound can undergo substitution reactions, where the phenylamino groups can be replaced by other nucleophiles such as alkyl or aryl groups under appropriate conditions .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles (alkyl, aryl groups); reactions are conducted in solvents like dichloromethane or toluene, often at elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with different nucleophilic groups attached to the triazine core.
Scientific Research Applications
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)alaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)alaninamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes, potentially inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-substituted-1,3,5-triazines: These compounds share the triazine core but differ in the nature of the substituents attached to the ring.
Phenylamino-substituted Triazines: Compounds with phenylamino groups attached to the triazine ring, similar to the target compound.
Uniqueness
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)alaninamide is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H27N7O2 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-(4-ethoxyphenyl)propanamide |
InChI |
InChI=1S/C26H27N7O2/c1-3-35-22-16-14-21(15-17-22)28-23(34)18(2)27-24-31-25(29-19-10-6-4-7-11-19)33-26(32-24)30-20-12-8-5-9-13-20/h4-18H,3H2,1-2H3,(H,28,34)(H3,27,29,30,31,32,33) |
InChI Key |
YQMVWGFOKSODPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-[2-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15150754.png)
![5-(bromomethyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B15150760.png)
![1-[1-(4-Fluorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]-3-methylpiperidine](/img/structure/B15150763.png)


![8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B15150768.png)
![3-(5-((1R,2S)-2-(2,2-difluoropropanamido)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propoxy)-1H-indazol-1-yl)-N-(tetrahydrofuran-3-yl)benzamide](/img/structure/B15150786.png)
![Butyl 4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15150793.png)

![2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B15150798.png)
![N-[4-({[4-(heptyloxy)phenyl]carbonyl}amino)-2-methylphenyl]furan-2-carboxamide](/img/structure/B15150807.png)
![1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;dihydrate](/img/structure/B15150821.png)
![2-[3-(3-Methoxy-phenyl)-allylidene]-malonic acid](/img/structure/B15150829.png)
